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Compound of Interest

Compound Name:
3-Piperidinyl 2-methoxyacetate

hydrochloride

Cat. No.: B1441662 Get Quote

CAS 1220031-57-1 is identified as a complex pentacyclic triterpenoid. Specifically, its IUPAC

name is (1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-

pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-

hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid. It is a derivative of the lupane scaffold,

a class of molecules widely studied for their diverse biological activities.[1][2][3] With a

molecular formula of C₃₂H₅₀O₄, a comprehensive and multi-faceted analytical approach is

required to confirm its identity, establish its purity, and fully elucidate its structure.

This guide provides a detailed framework for the definitive characterization of this molecule,

grounded in established analytical principles. It is designed for researchers and drug

development professionals who require a robust and validated methodology for working with

complex natural product derivatives. The protocols and rationale described herein are based on

state-of-the-art techniques essential for regulatory submission and scientific publication.

Part 1: Molecular Identity Confirmation by High-
Resolution Mass Spectrometry (HRMS)
The foundational step in characterizing any new or synthesized molecule is the unambiguous

determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS),

particularly utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-

TOF) analyzer, is the gold standard for this purpose.[4][5][6] ESI is a soft ionization technique

ideal for moderately polar molecules like triterpenoids, as it typically generates intact molecular

ions with minimal fragmentation, while the Q-TOF analyzer provides the mass accuracy

required to confirm the elemental formula.[7][8]
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Core Causality: Why ESI-QTOF?
Accuracy: Q-TOF instruments routinely achieve mass accuracies of <5 ppm, which is critical

for differentiating between elemental compositions that may have the same nominal mass.

Sensitivity: This technique requires only a small amount of sample (picomole to femtomole

levels).

Soft Ionization: ESI preserves the molecular structure, primarily forming protonated

molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which directly correspond to the

molecular weight.[7] For this acidic triterpenoid, analysis in negative ion mode to observe the

deprotonated molecule ([M-H]⁻) is also highly effective.

Predicted HRMS Data
Based on the molecular formula C₃₂H₅₀O₄, the following table summarizes the predicted

monoisotopic masses for common adducts.

Ion Species Molecular Formula Predicted Exact Mass (m/z)

[M-H]⁻ C₃₂H₄₉O₄⁻ 497.36363

[M+H]⁺ C₃₂H₅₁O₄⁺ 499.37819

[M+Na]⁺ C₃₂H₅₀O₄Na⁺ 521.36013

[M+K]⁺ C₃₂H₅₀O₄K⁺ 537.33407

[M+NH₄]⁺ C₃₂H₅₄O₄N⁺ 516.40474

Experimental Protocol: HRMS Analysis
Sample Preparation:

Accurately weigh approximately 1 mg of CAS 1220031-57-1.

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture

thereof) to create a 1 mg/mL stock solution.
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Prepare a working solution by diluting the stock solution to a final concentration of 1-10

µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for

positive mode) or 0.1% ammonium hydroxide (for negative mode).

Instrumentation (ESI-QTOF):

Calibrate the mass spectrometer using a standard calibration solution appropriate for the

desired mass range immediately before analysis.

Set the ionization mode to both positive and negative ESI to capture all relevant ionic

species.

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Acquire data over a mass range of m/z 100-1000.

Data Analysis:

Process the acquired spectra to identify the peaks corresponding to the predicted

molecular ions.

Calculate the mass error (in ppm) between the observed m/z and the theoretical m/z. A

mass error of <5 ppm provides high confidence in the assigned elemental composition.

Visualization: HRMS Workflow
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Caption: Workflow for elemental composition confirmation.
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Part 2: Definitive Structural Elucidation by NMR
Spectroscopy
While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR)

spectroscopy reveals how they are connected. For a molecule with the structural complexity of

a pentacyclic triterpenoid, a suite of 1D and 2D NMR experiments is indispensable.[9][10][11]

[12] Modern NMR techniques can fully define the carbon skeleton, the placement of functional

groups, and the relative stereochemistry of the molecule.[13][14]

Core Causality: Why a Multi-Experiment NMR
Approach?

¹H NMR: Provides information on the chemical environment and connectivity of protons. The

chemical shift, integration, and coupling patterns are foundational.

¹³C NMR: Reveals the number of unique carbon atoms and their types (methyl, methylene,

methine, quaternary), defining the carbon backbone.[3][15]

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the

structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the

carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and

carbons over two to three bonds, which is key for connecting different fragments of the

molecule.

Predicted ¹H and ¹³C NMR Spectral Features
Based on the known structure of a 3-O-acetylated lupane-type triterpenoid acid, the following

signals are expected:

¹H NMR:
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Isopropenyl Group: Two characteristic olefinic proton signals between δ 4.5 and 4.8 ppm

and a methyl singlet around δ 1.7 ppm.[2]

Acetyl Group: A sharp singlet integrating to 3 protons around δ 2.0-2.1 ppm.

Carboxylic Acid: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

Methyl Groups: Several singlets between δ 0.7 and 1.2 ppm corresponding to the multiple

methyl groups on the triterpenoid scaffold.[16]

H-3 Proton: A signal around δ 4.5 ppm, shifted downfield due to the adjacent acetyl group.

¹³C NMR:

Carbonyls: Two signals in the downfield region: one around δ 170-175 ppm (acetyl) and

another around δ 180-185 ppm (carboxylic acid).

Olefinic Carbons: Signals around δ 150 ppm (quaternary) and δ 109 ppm (CH₂) for the

isopropenyl group.[3]

C-3 Carbon: A signal around δ 80 ppm, shifted downfield by the acetyl group.

Aliphatic Carbons: A cluster of signals between δ 15 and 60 ppm representing the majority

of the pentacyclic framework.

Experimental Protocol: NMR Analysis
Sample Preparation:

Dissolve 5-10 mg of CAS 1220031-57-1 in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃, Methanol-d₄).

Ensure the sample is fully dissolved. If needed, gentle sonication can be applied.

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Data Acquisition:
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Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient

resolution.

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Acquire standard 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets

and optimize as needed based on sample concentration.

Data Analysis:

Process and reference all spectra.

Use the HSQC spectrum to assign protons to their directly attached carbons.

Use the COSY spectrum to trace out proton-proton coupling networks, building structural

fragments.

Use the HMBC spectrum to connect these fragments by identifying long-range H-C

correlations, confirming the overall carbon skeleton and placement of functional groups.

Visualization: NMR Structural Elucidation Workflow
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Caption: Workflow for NMR-based structure elucidation.
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Part 3: Purity Determination by HPLC
Confirming the purity of a compound is a critical quality control step in drug development. High-

Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

[17] For triterpenoid acids, a reversed-phase HPLC method coupled with UV or Charged

Aerosol Detection (CAD) is highly effective.[18][19] The goal is to develop a method that can

separate the main compound from any potential impurities, such as starting materials, by-

products, or degradation products.

Core Causality: Why Reversed-Phase HPLC?
Versatility: Reversed-phase chromatography, typically using a C18 stationary phase, is

excellent for separating molecules of moderate polarity like triterpenoids.[20] C30 columns

can offer enhanced selectivity for structurally similar isomers.[18]

Resolution: Modern HPLC columns provide high efficiency, allowing for the separation of

closely related impurities.

Quantification: When coupled with a suitable detector (e.g., UV at low wavelengths like 205-

210 nm, as triterpenoids lack a strong chromophore), the peak area can be used to

accurately determine the purity of the sample, often expressed as "area percent".[18][21]

Experimental Protocol: HPLC Method Development and
Analysis

Sample Preparation:

Prepare a stock solution of CAS 1220031-57-1 at 1.0 mg/mL in a suitable diluent (e.g.,

methanol or acetonitrile).

Prepare a working sample for injection by diluting the stock solution to approximately 0.1

mg/mL with the initial mobile phase composition.

Instrumentation and Method:

Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of

the carboxylic acid and ensure good peak shape).[22]

Mobile Phase B: Acetonitrile or Methanol.[23]

Detector: UV detector set to 205 nm or 210 nm.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Gradient Development:

Begin with a broad scouting gradient to determine the approximate elution time of the

main peak.

Optimize the gradient to ensure good resolution between the main peak and any observed

impurities. A sample gradient is provided below.

Hypothetical HPLC Gradient Method
Time (min)

% Mobile Phase A (Water +
0.1% FA)

% Mobile Phase B
(Acetonitrile)

0.0 30 70

20.0 5 95

25.0 5 95

25.1 30 70

30.0 30 70

Data Analysis:

Integrate all peaks in the chromatogram.
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Calculate the area percent of the main peak relative to the total area of all peaks to

determine the purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization: HPLC Purity Analysis Workflow
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Caption: Workflow for HPLC purity assessment.
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Summary of Characterization
The comprehensive characterization of CAS 1220031-57-1 is achieved through the synergistic

application of orthogonal analytical techniques. HRMS provides unequivocal confirmation of the

elemental formula. A full suite of 1D and 2D NMR experiments elucidates the intricate three-

dimensional structure and confirms the identity as an acetylated lupane-type triterpenoid acid.

Finally, a validated reversed-phase HPLC method establishes the purity of the material.

Together, these three pillars of analysis provide the definitive data package required for

advancing a compound in a research or drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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